molecular formula C9H5I3N2O4 B12821029 Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- CAS No. 67031-62-3

Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo-

Cat. No.: B12821029
CAS No.: 67031-62-3
M. Wt: 585.86 g/mol
InChI Key: LZVYTVQEXANZSA-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- is a complex organic compound characterized by the presence of three iodine atoms and two formamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- typically involves multiple steps, starting with the iodination of benzoic acid. The introduction of iodine atoms at the 2, 4, and 6 positions can be achieved using iodine and an oxidizing agent such as nitric acid. Following iodination, the formamido groups are introduced through a formylation reaction, which involves the reaction of the iodinated benzoic acid with formamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the formamido groups can form hydrogen bonds, further stabilizing interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,5-bis(trifluoromethyl)-: Similar structure but with trifluoromethyl groups instead of formamido groups.

    Benzoic acid, 3,5-diamino-2,4,6-triiodo-: Contains amino groups instead of formamido groups.

Uniqueness

Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- is unique due to the presence of both iodine atoms and formamido groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

67031-62-3

Molecular Formula

C9H5I3N2O4

Molecular Weight

585.86 g/mol

IUPAC Name

3,5-diformamido-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C9H5I3N2O4/c10-4-3(9(17)18)5(11)8(14-2-16)6(12)7(4)13-1-15/h1-2H,(H,13,15)(H,14,16)(H,17,18)

InChI Key

LZVYTVQEXANZSA-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC=O)I

Origin of Product

United States

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